molecular formula C8H5BrN2O B13921926 8-Bromoquinoxalin-6-ol

8-Bromoquinoxalin-6-ol

Cat. No.: B13921926
M. Wt: 225.04 g/mol
InChI Key: OVQBUOJVKKAYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-Quinoxalinol is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities and applications in various fields. The presence of a bromine atom at the 8th position and a hydroxyl group at the 6th position makes this compound unique and potentially useful in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-Quinoxalinol typically involves the bromination of 6-Quinoxalinol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoxaline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of 8-Bromo-6-Quinoxalinol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-Quinoxalinol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-6-Quinoxalinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-Quinoxalinol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-Quinoxalinol stands out due to the presence of both the bromine atom and the hydroxyl group, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromoquinoxalin-6-ol

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5(12)4-7-8(6)11-2-1-10-7/h1-4,12H

InChI Key

OVQBUOJVKKAYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.